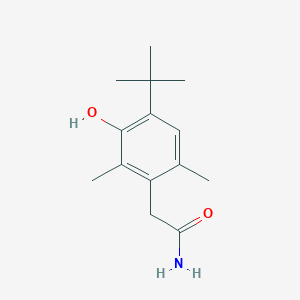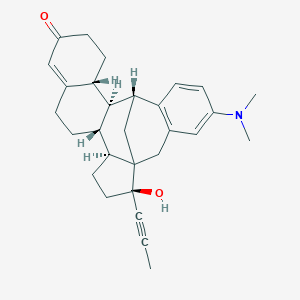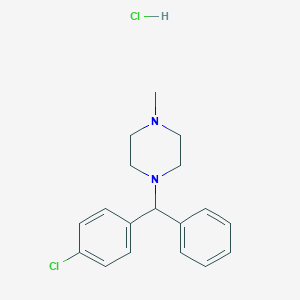![molecular formula C9H17NO B133197 [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol CAS No. 142434-08-0](/img/structure/B133197.png)
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as HCPM and is a cyclic amine alcohol. This compound has been synthesized using various methods, and its application in scientific research has been explored extensively.
作用機序
The mechanism of action of HCPM is not well understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. HCPM has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to interact with the GABA receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
生化学的および生理学的効果
HCPM has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. HCPM has also been shown to have anxiolytic and sedative effects. Furthermore, HCPM has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
HCPM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. HCPM is also readily available, making it a cost-effective option for use in lab experiments. However, HCPM has limitations, including its low solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the use of HCPM in scientific research. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is the use of HCPM as a chiral auxiliary in asymmetric synthesis. Furthermore, the investigation of HCPM as a ligand in catalysis and as a reagent in organic synthesis is an area of future research. Finally, the development of new methods for the synthesis of HCPM and its derivatives is an area of potential future research.
Conclusion
In conclusion, [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been extensively used in scientific research due to its unique chemical properties. HCPM has several advantages for use in lab experiments, including its stability and availability. However, it also has limitations, including its low solubility in water. There are several future directions for the use of HCPM in scientific research, including its potential use in the treatment of neurodegenerative diseases and as a chiral auxiliary in asymmetric synthesis.
合成法
HCPM can be synthesized using various methods, including the reduction of 2-cyclopentenone using sodium borohydride, hydrogenation of 2-cyclopentenone using Raney nickel, and the reduction of 2-cyclopentenone using lithium aluminum hydride. The most commonly used method is the reduction of 2-cyclopentenone using sodium borohydride. This method involves the reaction of 2-cyclopentenone with sodium borohydride in the presence of methanol to yield HCPM.
科学的研究の応用
HCPM has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds, including natural products, alkaloids, and pharmaceuticals. HCPM has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, HCPM has been used as a ligand in catalysis and as a reagent in organic synthesis.
特性
CAS番号 |
142434-08-0 |
|---|---|
製品名 |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-5-4-7-2-3-8(6-11)9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m1/s1 |
InChIキー |
FWLQELKDPBAZFB-HLTSFMKQSA-N |
異性体SMILES |
CN1CC[C@@H]2[C@H]1[C@H](CC2)CO |
SMILES |
CN1CCC2C1C(CC2)CO |
正規SMILES |
CN1CCC2C1C(CC2)CO |
同義語 |
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aR-(3a-alpha-,6-alpha-,6a-alpha-)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



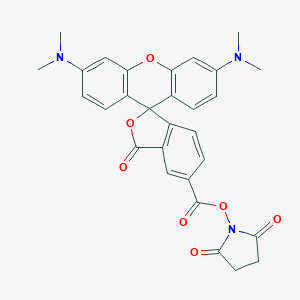
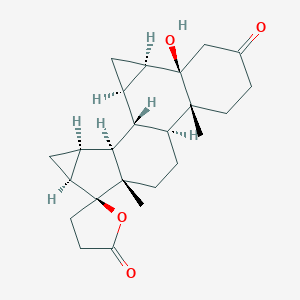
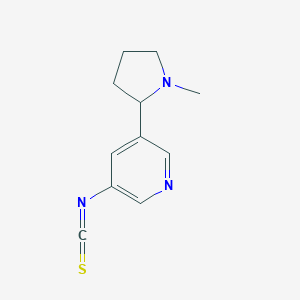
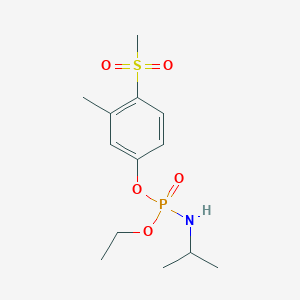
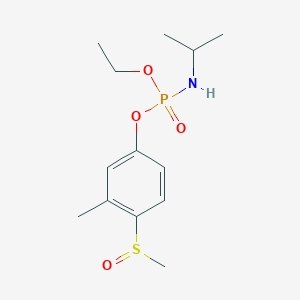
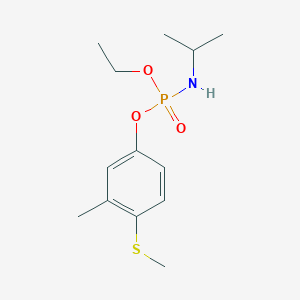
![Tetradecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B133136.png)
